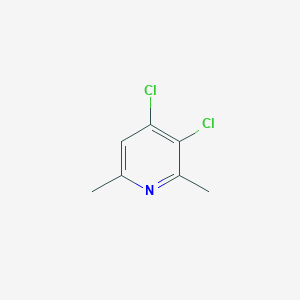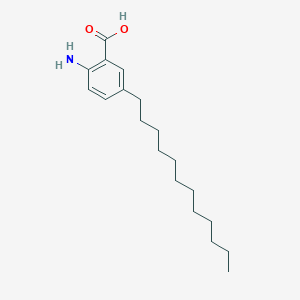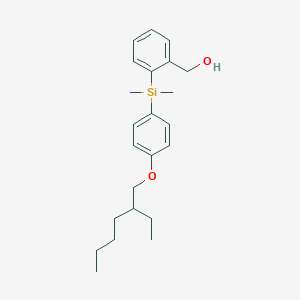
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a dimethylsilyl group and an ethylhexyl ether group
Méthodes De Préparation
The synthesis of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenyl derivatives and silane reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
(2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Researchers explore its potential as a biochemical probe or as a component in bio-compatible materials.
Medicine: Its unique structural features make it a candidate for drug development and delivery systems.
Industry: It finds applications in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical and chemical processes. The specific pathways and targets depend on the context of its application .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (2-((4-((2-Ethylhexyl)oxy)phenyl)dimethylsilyl)phenyl)methanol stands out due to its unique combination of structural features. Similar compounds include:
(2-((3-Methoxyphenyl)dimethylsilyl)phenyl)methanol: This compound has a methoxy group instead of an ethylhexyl ether group, leading to different chemical properties and applications.
Other Organosilicon Compounds:
Propriétés
Formule moléculaire |
C23H34O2Si |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
[2-[[4-(2-ethylhexoxy)phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C23H34O2Si/c1-5-7-10-19(6-2)18-25-21-13-15-22(16-14-21)26(3,4)23-12-9-8-11-20(23)17-24/h8-9,11-16,19,24H,5-7,10,17-18H2,1-4H3 |
Clé InChI |
PBFULORTDOURMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


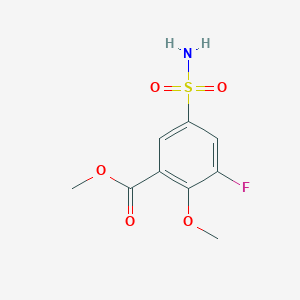
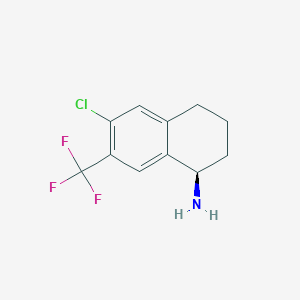

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
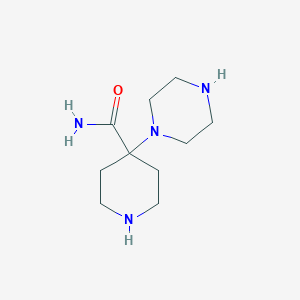
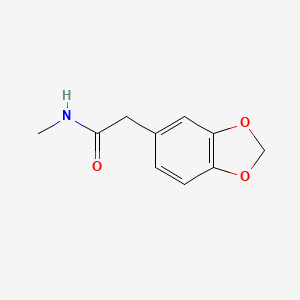
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)
